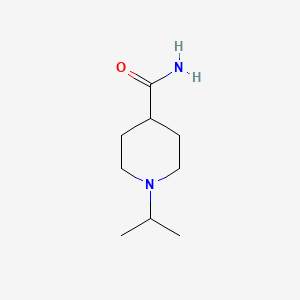

1-Isopropylpiperidine-4-carboxamide

Descripción general

Descripción

1-Isopropylpiperidine-4-carboxamide is a piperidine derivative characterized by an isopropyl group at the 1-position and a carboxamide moiety at the 4-position of the piperidine ring. This compound has garnered attention for its dual inhibitory activity against thrombin and acetylcholinesterase, as demonstrated in preclinical studies . Its synthesis typically involves carboxamide formation from the corresponding carboxylic acid precursor (e.g., 1-isopropylpiperidine-4-carboxylic acid) via coupling reagents, yielding high purity (85–95%) .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Isopropylpiperidine-4-carboxamide can be synthesized through several methods. One common approach involves the reaction of piperidine with isopropylamine and a carboxylating agent. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity. Another method involves the use of piperidine-4-carboxylic acid as a starting material, which is then reacted with isopropylamine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 1-Isopropylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group or the carboxamide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, or alcohols in the presence of suitable catalysts or under reflux conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1-Isopropylpiperidine-4-carboxamide has been investigated for its potential applications in various scientific domains:

Medicinal Chemistry

The compound shows promise in drug development due to its ability to interact with biological targets. It has been studied for potential therapeutic effects in treating neurological disorders and as an antimicrobial agent. Notably, derivatives of piperidine compounds have been shown to inhibit enzymes linked to Alzheimer's disease, suggesting that this compound could play a role in developing neuroprotective drugs .

Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, including oxidation and reduction processes. The compound's versatility makes it valuable for creating new chemical entities in pharmaceutical research.

Research indicates that this compound possesses antimicrobial and antiviral properties. Studies have demonstrated its effectiveness against certain pathogens, making it a candidate for further exploration in developing new antibiotics or antiviral agents.

Case Study 1: Neuroprotective Properties

A study investigated the effects of this compound derivatives on cholinesterase inhibition, which is crucial for treating Alzheimer's disease. The findings revealed that these compounds could inhibit acetylcholinesterase effectively, suggesting their potential as cognitive enhancers .

Case Study 2: Antimicrobial Activity

Another research effort focused on evaluating the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that the compound exhibited significant antibacterial activity, positioning it as a promising candidate for developing new antimicrobial therapies.

Mecanismo De Acción

The mechanism of action of 1-isopropylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to produce a physiological response .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, physicochemical, and biological differences between 1-isopropylpiperidine-4-carboxamide and related piperidine derivatives:

Key Findings from Comparative Analysis

Substituent Effects on Solubility and Lipophilicity this compound exhibits moderate solubility due to the carboxamide group, which provides hydrogen-bonding capacity . In contrast, 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid has lower solubility (Log S = -2.5) due to the hydrophobic ethoxycarbonyl group .

Biological Activity and Target Selectivity

- The triazolo-pyridazine derivative () demonstrates enhanced selectivity for CNS targets due to its fused heterocyclic system, which mimics purine-like binding motifs .

- Oxazole-containing analogs () may target kinases or inflammatory pathways via π-π interactions, unlike the parent compound’s enzyme inhibition profile .

Metabolic Stability

- Chlorine substitution in N-(4-chlorophenyl)-1-(3-isopropyltriazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide () reduces oxidative metabolism, extending half-life in vivo .

Actividad Biológica

1-Isopropylpiperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is characterized by its piperidine structure with an isopropyl group at the nitrogen position and a carboxamide functional group. This configuration is crucial for its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a mechanism that disrupts bacterial cell membranes or inhibits essential enzymes necessary for bacterial survival.

Antiviral Activity

The compound has also been evaluated for its antiviral properties. In cell-based assays, it showed potential in inhibiting viral replication, particularly against coronaviruses. Specifically, studies indicated that this compound could reduce viral load in infected cells, highlighting its therapeutic potential in treating viral infections .

Anti-inflammatory Effects

In addition to its antimicrobial and antiviral activities, this compound has shown anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines, thereby modulating inflammatory responses in various disease models .

The biological activity of this compound is attributed to its ability to interact with specific receptors and enzymes:

- Receptor Binding : The compound has been identified as a ligand for sigma receptors, which are implicated in various neurobiological processes. Its affinity for these receptors suggests a role in modulating neurotransmission and potentially influencing pain and mood disorders .

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways, which could be beneficial in conditions like obesity and diabetes. For instance, it has demonstrated inhibitory effects on cholinesterase isoforms, indicating potential applications in neurodegenerative diseases .

Study 1: Antiviral Efficacy

In a study assessing the antiviral efficacy against human coronaviruses, this compound was tested alongside other piperidine derivatives. The results indicated a significant reduction in viral replication at concentrations ranging from 1 to 3 µM, with a half-maximal effective concentration (EC50) demonstrating promising activity against the OC43 strain of coronavirus .

Study 2: Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of several piperidine derivatives, including this compound. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.

Data Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-isopropylpiperidine-4-carboxamide, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-piperidone derivatives with isopropylamine under reflux conditions in a polar aprotic solvent (e.g., DMF) yields the piperidine backbone. Subsequent carboxamide formation can be achieved using coupling agents like EDC/HOBt with ammonium chloride . Purification via column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity. Analytical techniques such as NMR (¹H/¹³C) and LC-MS should confirm structural integrity and purity .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer :

- Crystallography : Single-crystal X-ray diffraction (SCXRD) can resolve bond lengths, angles, and stereochemistry. For example, analogous piperidine carboxamides show chair conformations in the piperidine ring, with carboxamide groups adopting planar geometry .

- Spectroscopy : ¹H NMR (δ 1.2–1.4 ppm for isopropyl CH₃; δ 3.5–4.0 ppm for piperidine protons) and IR (amide I band ~1650 cm⁻¹) are essential .

- Solubility : Test in DMSO (high solubility) and aqueous buffers (pH-dependent solubility) for biological assays .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer :

- Enzyme inhibition : Use fluorometric or colorimetric assays (e.g., acetylcholinesterase inhibition for neuroactive compounds) with positive controls (e.g., donepezil). IC₅₀ values should be calculated using nonlinear regression .

- Receptor binding : Radioligand displacement assays (e.g., for σ or opioid receptors) with membrane preparations and scintillation counting. Ensure proper controls for nonspecific binding .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound derivatives?

- Methodological Answer :

- Substituent modulation : Replace the isopropyl group with bulkier tert-butyl or cyclopropyl groups to assess steric effects on receptor binding. For example, tert-butyl analogs of piperidine carboxamides show enhanced metabolic stability .

- Bioisosteric replacement : Substitute the carboxamide with sulfonamide or urea groups to evaluate hydrogen-bonding interactions. Computational docking (e.g., AutoDock Vina) can predict binding poses to targets like GPCRs .

- Data integration : Combine SAR with ADMET predictions (e.g., SwissADME) to prioritize lead compounds .

Q. How should contradictory data in pharmacological studies be resolved?

- Methodological Answer :

- Reproducibility checks : Replicate assays across multiple batches of the compound to rule out synthesis variability .

- Assay standardization : Validate protocols using reference compounds (e.g., known receptor agonists/antagonists) and ensure consistent cell lines (e.g., HEK293 vs. CHO cells for receptor studies) .

- Meta-analysis : Compare results with structurally related compounds (e.g., 1-ethyl-N-phenylpiperidin-4-amine) to identify trends in activity or off-target effects .

Q. What strategies are effective for resolving crystallographic ambiguities in piperidine carboxamides?

- Methodological Answer :

- High-resolution crystallography : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve data resolution (<1.0 Å). For example, N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide was resolved with a final R-factor of 0.045 using Mo-Kα radiation .

- Dynamic NMR : Analyze variable-temperature ¹H NMR to detect conformational exchange in solution (e.g., ring-flipping barriers) .

Q. How can researchers design robust in vivo studies for neuropharmacological applications?

- Methodological Answer :

- Dose optimization : Conduct pharmacokinetic studies (e.g., intravenous/oral administration in rodents) to determine bioavailability and brain penetrance via LC-MS/MS .

- Behavioral models : Use Morris water maze (cognitive effects) or forced swim test (antidepressant activity) with appropriate blinding and randomization .

- Ethical compliance : Follow FINER criteria (Feasible, Novel, Ethical, Relevant) for study design and obtain IRB/IACUC approval .

Q. Key Considerations for Researchers

- Avoid common pitfalls : Ensure synthetic intermediates are fully characterized to prevent misassignment of final products .

- Cross-disciplinary collaboration : Engage computational chemists for docking studies and pharmacologists for in vivo validation .

- Data transparency : Deposit crystallographic data in the Crystallography Open Database (COD) and share raw assay data via repositories like Zenodo .

Propiedades

IUPAC Name |

1-propan-2-ylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-7(2)11-5-3-8(4-6-11)9(10)12/h7-8H,3-6H2,1-2H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHDOKHDZYBOLAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.